Enhanced Chemoselectivity in Suzuki Coupling: Retaining Aryl Chlorides for Sequential Functionalization
In Ni-catalyzed Suzuki-Miyaura couplings of chloroaryl tosylates, the electron-withdrawing nature of the chloro-fluoro-phenoxy substituent enhances chemoselectivity for C–O bond activation over C–Cl bond cleavage. While direct head-to-head yield data for this specific compound is not publicly available, class-level inference from studies on analogous chloroaryl phenol derivatives indicates that the presence of a chlorine atom on the electrophilic partner can be retained with >80% selectivity under optimized conditions, whereas simpler boronic acids lacking this electronic bias frequently lead to significant (20-50%) dehalogenation byproducts [1]. This selectivity is crucial for generating advanced intermediates bearing a chlorine handle for further elaboration .
| Evidence Dimension | Chemoselectivity (C–O vs. C–Cl activation) in Ni-catalyzed Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Expected high retention of aryl chloride (>80% selectivity based on class inference) [1] |
| Comparator Or Baseline | Phenylboronic acid or 4-methoxyphenylboronic acid (less electronically biased) |
| Quantified Difference | Reduction in dehalogenation byproducts from ~20-50% to <20% (class inference) |
| Conditions | Ni(cod)₂/PCy₃ catalyst system, K₃PO₄ base, toluene, 80°C, with chloroaryl tosylates [1] |
Why This Matters
This selectivity enables the synthesis of complex, polyfunctional biaryls where the chlorine atom is preserved for a subsequent orthogonal cross-coupling or nucleophilic aromatic substitution step, adding synthetic value beyond simple C–C bond formation.
- [1] Russell, J. E., & Neufeldt, S. R. (2021). C–O-Selective Cross-Coupling of Chlorinated Phenol Derivatives. Synlett, 32(12), 1159-1164. View Source
